Pigment Red 5, also known as 2-methoxyphenyl azo-3-hydroxy- (Chemical Abstracts Service Registry Number 6410-41-9), is an azo dye characterized by its bright red hue. This compound is commonly used in paints, inks, plastics, and textiles due to its excellent lightfastness and resistance to heat and solvents . Its chemical structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its color properties.
The synthesis of Pigment Red 5 typically involves the following steps:
One common method includes the diazotization of 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide followed by coupling with 3-hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide .
Pigment Red 5 is utilized in various industries due to its desirable properties:
Its versatility makes it a popular choice across multiple sectors .
Interaction studies involving Pigment Red 5 focus on its compatibility with different materials and its behavior under various environmental conditions. Research indicates that while Pigment Red 5 is stable under normal conditions, it may degrade under extreme UV light exposure or high temperatures, potentially releasing harmful substances . Additionally, studies are ongoing regarding its interactions with biological systems to assess any toxicological risks.
Pigment Red 5 shares similarities with other azo pigments but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound Name | CAS Number | Color Properties | Unique Features |
---|---|---|---|
Pigment Red 254 | 84632-65-5 | Bright red | Higher lightfastness |
Pigment Red 146 | Not specified | Vivid red | Excellent heat stability |
Pigment Red 112 | Not specified | Bright scarlet | Good solubility in organic solvents |
Pigment Red 5 stands out due to its balance of color strength and stability across various applications, making it a preferred choice in many formulations .
Pigment Red 5, a synthetic monoazo pigment, emerged as a critical industrial colorant in the mid-20th century. Its development aligns with advancements in azo chemistry, which revolutionized the pigment industry by enabling cost-effective, high-tinting-strength reds. Historically, red pigments were derived from mineral sources like hematite or organic dyes such as madder and cochineal . The shift to synthetic alternatives began in the early 1900s, with naphthol-based pigments like Pigment Red 5 gaining prominence post-1930s due to their superior lightfastness compared to earlier fugitive dyes . Classified under the Colour Index (CI) 12490, Pigment Red 5 belongs to the Naphthol AS series, characterized by a β-naphthol backbone coupled with aromatic amines .
Pigment Red 5 is systematically named N-(5-Chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide . Its molecular formula is C₃₀H₃₁ClN₄O₇S, with a molecular weight of 627.11 g/mol . Key registry identifiers include:
The compound’s structure features a diazo group (-N=N-) linking a sulfonamide-substituted benzene ring to a hydroxynaphthamide moiety, conferring stability and chromatic intensity .
The global Pigment Red 5 market was valued at $400 million in 2024, projected to reach $600 million by 2033 at a 5% CAGR . Key insights include:
Parameter | Value |
---|---|
Production Volume (2025) | 100 million units annually |
Dominant Region | Asia-Pacific (60% share) |
Key Producers | Colors (India), EMCO Dyestuff |
Table 1: Market overview of Pigment Red 5 (2024–2033).
Growth drivers include demand from the automotive sector for high-temperature-resistant coatings and the packaging industry’s need for vibrant plastics . Innovations like nano-pigment formulations (e.g., improved dispersion properties) and eco-friendly variants are reshaping production .
Pigment Red 5 possesses the molecular formula C₃₀H₃₁ClN₄O₇S with a molecular weight of 627.11 grams per mole [1] [2] [3]. The compound is systematically named as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, reflecting its complex multifunctional architecture [2]. The molecular structure consists of a naphthalene backbone functionalized with a carboxamide group that bridges to a chlorinated dimethoxyphenyl moiety through an amide linkage [1] [2].
The core structural framework encompasses three principal aromatic systems interconnected through specific functional bridges [1] [2] [3]. The primary naphthalene ring system serves as the foundational scaffold, substituted at the 2-position with a carboxamide functionality and at the 3-position with a hydroxyl group [2] [3]. The second aromatic component comprises a 5-chloro-2,4-dimethoxyphenyl unit attached via the carboxamide nitrogen [1] [2]. The third aromatic system features a 2-methoxyphenyl ring bearing a diethylsulfamoyl substituent at the 5-position, connected to the naphthalene core through an azo linkage [2] [3].
Table 1: Fundamental Molecular Properties of Pigment Red 5
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₃₁ClN₄O₇S | [1] [2] [3] |
Molecular Weight (g/mol) | 627.11 | [1] [2] [3] |
Average Mass (u) | 627.109 | [1] |
Monoisotopic Mass (u) | 626.160198 | [1] |
CAS Registry Number | 6410-41-9 | [1] [2] [3] |
Density (g/cm³) | 1.34 | [3] [4] |
Polar Surface Area (Ų) | 147.50 | [4] |
LogP | 1.22 at 23°C | [3] |
Water Solubility (μg/L) | 7.8 at 23°C | [3] |
The molecular architecture exhibits extensive conjugation through the naphthalene-azo-phenyl chromophoric system, which fundamentally determines the compound's characteristic red coloration [5] [6]. The presence of multiple methoxy substituents at strategic positions influences both solubility characteristics and electronic properties through their electron-donating effects [3] [7]. The chlorine substituent on the terminal phenyl ring contributes electron-withdrawing character, creating an electronic push-pull system that enhances chromophoric properties [7] [8].
The stereochemical configuration of Pigment Red 5 centers primarily on the azo linkage geometry and the conformational preferences of the aromatic ring systems [9] [7]. The azo chromophore adopts a trans (E) configuration across the nitrogen-nitrogen double bond, which represents the thermodynamically stable isomer under normal conditions [9] [10]. This trans configuration is characterized by substituents positioned on opposite sides of the azo double bond, minimizing steric interactions while maximizing orbital overlap [9] [7].
Conformational analysis reveals that the molecule adopts a predominantly planar configuration, facilitated by the extended conjugation system spanning the naphthalene-azo-phenyl framework [11] [9]. The planar arrangement optimizes pi-electron delocalization across the chromophoric system, directly influencing the compound's optical properties [7] [12]. However, the terminal aromatic rings may exhibit slight deviations from perfect planarity due to steric interactions with adjacent substituents [7] [13].
The presence of intramolecular hydrogen bonding significantly influences the conformational preferences of Pigment Red 5 [7] [10]. The hydroxyl group at the 3-position of the naphthalene ring can form hydrogen bonds with the adjacent azo nitrogen, stabilizing specific conformational arrangements [9] [7]. This intramolecular interaction contributes to the overall structural rigidity and affects the tautomeric equilibrium between azo and hydrazone forms [14] [10].
Table 2: Conformational and Stereochemical Parameters
Parameter | Description | Structural Impact |
---|---|---|
Azo Configuration | Trans (E) across N=N bond | Optimal stability and conjugation |
Molecular Planarity | Predominantly planar chromophore | Enhanced pi-electron delocalization |
Ring Deviation | Minimal out-of-plane distortion | Maintains chromophoric efficiency |
Hydrogen Bonding | Intramolecular N-H···O interactions | Conformational stabilization |
Tautomeric State | Azo form predominant | Determines electronic properties |
The conformational flexibility of the diethylsulfamoyl side chain provides additional structural variability without significantly perturbing the core chromophoric system [3] [15]. The sulfamoyl group can adopt multiple rotational conformations around the carbon-sulfur and sulfur-nitrogen bonds, influencing solubility and intermolecular interactions while preserving the essential electronic characteristics [8] [16].
The chromophoric system of Pigment Red 5 is fundamentally based on the azo linkage (-N=N-) that serves as the primary light-absorbing moiety [5] [17]. The azo chromophore functions through electronic transitions involving the nitrogen-nitrogen double bond and its associated aromatic systems, generating the characteristic red coloration through selective absorption of complementary wavelengths [17] [18]. The electronic structure of the azo group features both pi and n electrons, enabling multiple transition pathways that contribute to the overall absorption profile [19] [12].
The extended conjugation system encompasses the naphthalene ring, the azo bridge, and the methoxyphenyl substituent, creating a delocalized pi-electron network that determines the chromophoric properties [5] [19]. This conjugated system allows for efficient charge transfer between electron-donating and electron-accepting regions of the molecule, resulting in intense coloration and specific spectroscopic characteristics [19] [8]. The presence of auxiliary chromophores, including the hydroxyl and methoxy substituents, further modulates the electronic properties through their electron-donating effects [7] [20].
The azo linkage in Pigment Red 5 exhibits characteristics consistent with aromatic azo compounds, where the nitrogen-nitrogen bond length typically ranges between 1.24 and 1.26 Angstroms [9] [21]. The bond exhibits partial double-bond character due to resonance delocalization, contributing to the stability and electronic properties of the chromophore [9] [7]. The electron density distribution across the azo bridge is influenced by the electronic nature of the attached aromatic systems, with electron-donating groups enhancing the chromophoric intensity [19] [8].
Table 3: Chromophoric System Components and Properties
Component | Electronic Role | Spectroscopic Contribution |
---|---|---|
Azo Linkage (-N=N-) | Primary chromophore | Main absorption band |
Naphthalene System | Electron delocalization | Extended conjugation |
Methoxy Groups | Electron donation | Bathochromic shift |
Hydroxyl Group | Hydrogen bonding/donation | Tautomeric effects |
Chlorine Substituent | Electron withdrawal | Electronic modulation |
The electronic transitions responsible for color generation primarily involve pi to pi-star transitions centered on the azo chromophore and the extended aromatic system [12] [22]. These transitions occur in the visible region of the electromagnetic spectrum, typically between 400 and 600 nanometers, with the specific absorption maximum determined by the degree of conjugation and the electronic effects of substituents [18] [23]. The intensity of these transitions is governed by the oscillator strength, which depends on the orbital overlap and symmetry considerations [12] [16].
The structure-property relationships in Pigment Red 5 exemplify the fundamental principles governing naphthol-based azo pigments, where molecular architecture directly influences physical, chemical, and optical characteristics [11] [7]. The naphthalene backbone provides structural rigidity and extended conjugation that enhances both color intensity and stability compared to simpler aromatic systems [11] [21]. The substitution pattern on the naphthalene ring, particularly the positioning of hydroxyl and carboxamide functionalities, creates specific electronic environments that optimize chromophoric performance [7] [10].
The relationship between molecular structure and solubility characteristics demonstrates the critical role of functional group positioning and electronic effects [3] [7]. The presence of multiple methoxy groups increases molecular polarity and provides sites for intermolecular interactions, while the hydrophobic naphthalene and phenyl systems contribute to organic solvent compatibility [3] [4]. The balance between hydrophilic and hydrophobic structural elements determines the overall solubility profile, with water solubility limited to 7.8 micrograms per liter at 23 degrees Celsius [3].
The thermal stability and light fastness properties of Pigment Red 5 directly correlate with its molecular structure and intermolecular interactions [15] [24]. The extended conjugation system provides inherent stability through electron delocalization, while the planar molecular geometry facilitates pi-pi stacking interactions that enhance crystal stability [11] [12]. The heat resistance up to 140 degrees Celsius reflects the strong covalent bonding within the chromophoric system and the stability of the azo linkage under thermal stress [15].
Table 4: Structure-Property Correlations in Pigment Red 5
Structural Feature | Property Impact | Quantitative Effect |
---|---|---|
Extended Conjugation | Color Intensity | High molar absorptivity |
Azo Configuration | Stability | Trans form preferred |
Hydrogen Bonding | Tautomerism | Azo-hydrazone equilibrium |
Methoxy Substitution | Solubility | Enhanced organic compatibility |
Planar Geometry | Crystal Packing | Improved light fastness |
Molecular Weight | Volatility | Zero vapor pressure at 25°C |
The electronic properties of naphthol pigments like Pigment Red 5 demonstrate clear structure-activity relationships where substituent effects can be predicted based on their electronic nature [7] [8]. Electron-donating groups such as methoxy substituents shift absorption toward longer wavelengths (bathochromic shift), while electron-withdrawing groups like chlorine can produce hypsochromic shifts [19] [7]. The specific positioning of these substituents relative to the chromophoric system determines the magnitude and direction of spectral changes [20] [16].